Pimasertib

Catalog No.
S548766
CAS No.
1236699-92-5
M.F
C15H15FIN3O3
M. Wt
431.2
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pimasertib

CAS Number

1236699-92-5

Product Name

Pimasertib

IUPAC Name

N-[(2S)-2,3-dihydroxypropyl]-3-(2-fluoro-4-iodoanilino)pyridine-4-carboxamide

Molecular Formula

C15H15FIN3O3

Molecular Weight

431.2

InChI

InChI=1S/C15H15FIN3O3/c16-12-5-9(17)1-2-13(12)20-14-7-18-4-3-11(14)15(23)19-6-10(22)8-21/h1-5,7,10,20-22H,6,8H2,(H,19,23)/t10-/m0/s1

InChI Key

VIUAUNHCRHHYNE-JTQLQIEISA-N

SMILES

C1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)NCC(CO)O

Solubility

Soluble in DMSO, not in water

Synonyms

SAR245509; SAR-245509; SAR 245509; MSC1936369B; AS703026; AS 703026; AS-703026; Pimasertib

Description

The exact mass of the compound Pimasertib is 431.01421 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

Pimasertib is a selective and orally bioavailable MEK1/2 inhibitor. MEK1 and MEK2 are enzymes within the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell growth, proliferation, and differentiation. Mutations in this pathway are frequently observed in various types of cancer, leading to uncontrolled cell growth and tumor formation. Pimasertib acts by blocking the activity of MEK1 and MEK2, thereby inhibiting the MAPK signaling pathway and potentially suppressing cancer cell proliferation [, ].

Preclinical Studies

Preclinical studies using cell lines and animal models have shown promising antitumor activity of Pimasertib in various cancer types, including melanoma, colorectal cancer, and pancreatic cancer [, , ]. These studies demonstrated that Pimasertib could:

  • Induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells [, ].
  • Inhibit tumor growth and progression in animal models [, , ].
  • Enhance the effectiveness of other chemotherapeutic agents when used in combination [].

These preclinical findings provided the rationale for further clinical investigation of Pimasertib for cancer treatment.

Clinical Trials

Several clinical trials have been conducted to evaluate the safety, efficacy, and optimal dosing of Pimasertib, both as a single agent and in combination with other therapies. These trials have involved patients with various advanced solid tumors and hematologic malignancies.

Key findings from clinical trials include:

  • Pimasertib has a manageable safety profile, with common side effects including fatigue, nausea, and diarrhea [, ].
  • Single-agent activity of Pimasertib has been observed in some patients, particularly those with tumors harboring specific mutations in the MAPK pathway [, ].
  • Combining Pimasertib with other targeted therapies or chemotherapies is being explored to potentially improve clinical outcomes [, ].
  • Pimasertib is not currently approved for any specific cancer indication.
  • Clinical trials are ongoing to further evaluate the efficacy and safety of Pimasertib in different cancer types and treatment settings.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.7

Exact Mass

431.01421

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Pimasertib

Dates

Modify: 2023-08-15
1: Zhang Y, Xue D, Wang X, Lu M, Gao B, Qiao X. Screening of kinase inhibitors targeting BRAF for regulating autophagy based on kinase pathways. Mol Med Rep. 2014 Jan;9(1):83-90. doi: 10.3892/mmr.2013.1781. Epub 2013 Nov 7. PubMed PMID: 24213221.
2: Park SJ, Hong SW, Moon JH, Jin DH, Kim JS, Lee CK, Kim KP, Hong YS, Choi EK, Lee JS, Lee JL, Kim TW. The MEK1/2 inhibitor AS703026 circumvents resistance to the BRAF inhibitor PLX4032 in human malignant melanoma cells. Am J Med Sci. 2013 Dec;346(6):494-8. doi: 10.1097/MAJ.0b013e318298a185. PubMed PMID: 24051957.
3: Sarris EG, Syrigos KN, Saif MW. Novel agents and future prospects in the treatment of pancreatic adenocarcinoma. JOP. 2013 Jul 10;14(4):395-400. doi: 10.6092/1590-8577/1654. PubMed PMID: 23846936.
4: Yoon J, Koo KH, Choi KY. MEK1/2 inhibitors AS703026 and AZD6244 may be potential therapies for KRAS mutated colorectal cancer that is resistant to EGFR monoclonal antibody therapy. Cancer Res. 2011 Jan 15;71(2):445-53. doi: 10.1158/0008-5472.CAN-10-3058. Epub 2010 Nov 30. PubMed PMID: 21118963.
5: Kim K, Kong SY, Fulciniti M, Li X, Song W, Nahar S, Burger P, Rumizen MJ, Podar K, Chauhan D, Hideshima T, Munshi NC, Richardson P, Clark A, Ogden J, Goutopoulos A, Rastelli L, Anderson KC, Tai YT. Blockade of the MEK/ERK signalling cascade by AS703026, a novel selective MEK1/2 inhibitor, induces pleiotropic anti-myeloma activity in vitro and in vivo. Br J Haematol. 2010 May;149(4):537-49. doi: 10.1111/j.1365-2141.2010.08127.x. Epub 2010 Mar 12. PubMed PMID: 20331454; PubMed Central PMCID: PMC3418597.

Explore Compound Types